molecular formula C12H23BO2 B1612427 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane CAS No. 1073354-67-2

4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane

Cat. No. B1612427
CAS RN: 1073354-67-2
M. Wt: 210.12 g/mol
InChI Key: WHSCXARPDWZZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane, also known as TMD, is a boron-containing organic compound with a wide range of potential applications in scientific research. This compound has the potential to increase the efficiency of existing catalysts, enhance the reactivity of organic molecules, and increase the selectivity of reactions. It has been used in a variety of applications, including catalysis, drug synthesis, and analytical chemistry.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent for the synthesis of organic molecules. It has also been used as a reagent in the synthesis of pharmaceuticals, as a catalyst for the polymerization of olefins, and as a reagent for the conversion of alcohols to amines.

Mechanism Of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane is not fully understood. It is believed to act as a Lewis acid, forming a complex with the substrate molecule and facilitating a reaction. The boron atom of the 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane is believed to act as an electron pair acceptor, while the methyl groups are believed to act as electron pair donors. This mechanism is believed to increase the reactivity of the substrate and increase the selectivity of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane are not fully understood. However, it is believed to have the potential to increase the efficiency of existing catalysts, enhance the reactivity of organic molecules, and increase the selectivity of reactions. It has been used in a variety of applications, including catalysis, drug synthesis, and analytical chemistry.

Advantages And Limitations For Lab Experiments

4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane has several advantages for lab experiments. It is a stable compound with a wide range of potential applications. It is also relatively inexpensive and can be synthesized using a variety of methods. However, it is important to note that 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane is a highly reactive compound and should be handled with care. It is also important to note that 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound and should not be used in experiments involving living organisms.

Future Directions

There are several potential future directions for the use of 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane in scientific research. It could be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. It could also be used in the synthesis of polymers and other materials. Additionally, it could be used in the development of new catalysts and reagents for organic synthesis. Finally, it could be used in the development of new analytical techniques and methods.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylpent-3-enyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-10(2)8-7-9-13-14-11(3,4)12(5,6)15-13/h8H,7,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSCXARPDWZZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592362
Record name 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane

CAS RN

1073354-67-2
Record name 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.